![molecular formula C6H7NO2S B13770059 3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one CAS No. 65815-12-5](/img/structure/B13770059.png)
3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from nitroethane, isovanillin, and ethyl vinyl ether . The key steps in this synthesis include the silylation of six-membered cyclic nitronates, leading to the formation of 5,6-dihydro-4H-1,2-oxazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one: Another heterocyclic compound with a similar fused ring system.
Tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one: A closely related compound with slight structural differences.
Uniqueness
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) is unique due to its specific combination of pyrrole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
65815-12-5 |
|---|---|
Fórmula molecular |
C6H7NO2S |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C6H7NO2S/c8-5-4-2-1-3-7(4)6(10)9-5/h4H,1-3H2 |
Clave InChI |
ZFIIUEKWWOHESG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)OC(=S)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


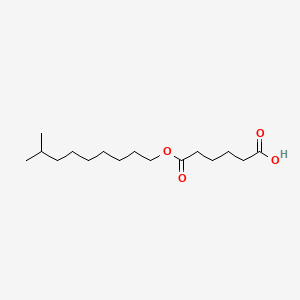
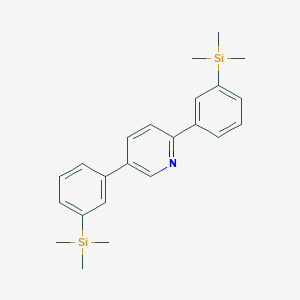
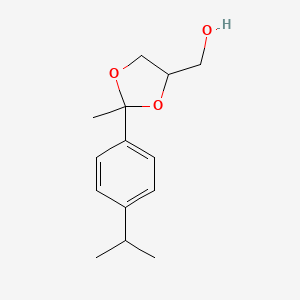
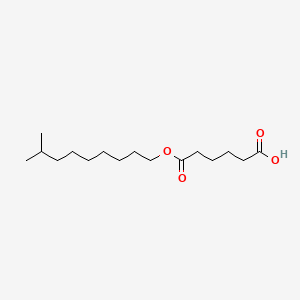
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

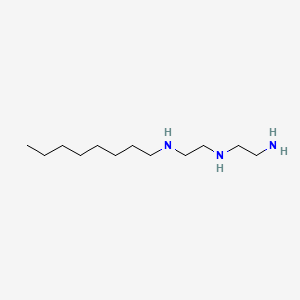
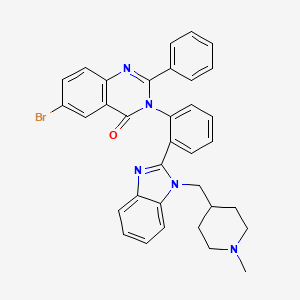
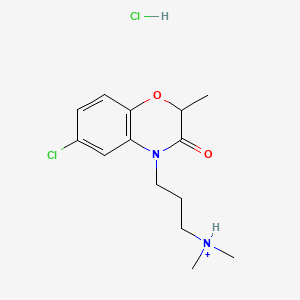
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)

